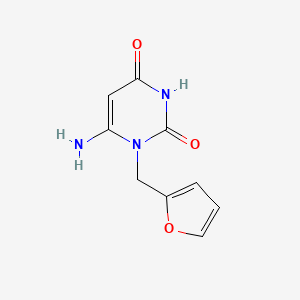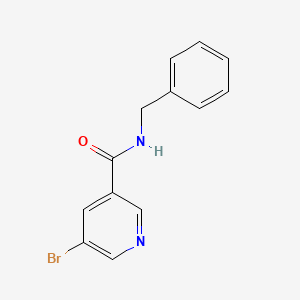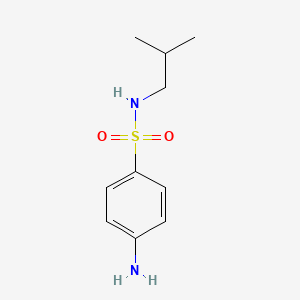
4-amino-N-isobutylbenzenesulfonamide
説明
Synthesis Analysis
Several methods for synthesizing derivatives of aminobenzenesulfonamides have been developed. For instance, De Marco et al. (2013) described a strategy using the 4-nitrobenzenesulfonamido group as a protecting/activating system of the carboxyl function in peptide synthesis, highlighting the stability and versatility of similar sulfonamides in organic chemistry (De Marco et al., 2013). Furthermore, Lu et al. (2015) developed a method for the direct synthesis of amino-(N-alkyl)benzenesulfonamides via direct N-alkylation, demonstrating the adaptability of these compounds in creating a variety of chemical structures (Lu et al., 2015).
Molecular Structure Analysis
The molecular structure of aminobenzenesulfonamides, including 4-amino-N-isobutylbenzenesulfonamide, often plays a crucial role in their reactivity and application. Sūdžius et al. (2010) examined the binding potencies of various 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors, providing insights into the structural features critical for their biological activity (Sūdžius et al., 2010).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, exemplified by the work of Crich et al. (2007), who demonstrated how amino thioacids react with 2,4-dinitrobenzenesulfonamides to yield amides, facilitating peptide bond formation (Crich et al., 2007). Additionally, Schmidt et al. (2017) explored the use of 4-cyanobenzenesulfonamides of secondary amines as an amine protecting/activating group, which could be further elaborated by alkylation and arylation (Schmidt et al., 2017).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and melting points, are influenced by their molecular structure. The study of these properties is essential for their application in various chemical and pharmaceutical processes. For example, the crystal structures of different forms of 4-amino-N-pyridinylbenzenesulfonamide (sulfapyridine) were determined by Bar and Bernstein (1985), showcasing the conformational polymorphism and its impact on physical properties (Bar & Bernstein, 1985).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are crucial for the utilization of these compounds in synthetic chemistry and drug development. For instance, Karmakar et al. (2011) developed a strategy for the solid-phase peptide synthesis involving N-peptidyl and N-glycopeptidyl 2,4-dinitrobenzenesulfonamides, highlighting their reactivity and utility in peptide coupling reactions (Karmakar et al., 2011).
科学的研究の応用
Summary of the Application
4-amino-N-isobutylbenzenesulfonamide is a type of sulfonamide drug . Sulfonamides are an important class of synthetic antimicrobial drugs used for the treatment of human and animal bacterial infections . They exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Methods of Application or Experimental Procedures
Sulfonamides are typically administered orally, but can also be given intravenously, topically or by injection . The specific method of administration depends on the condition being treated.
Application in Veterinary Medicine
Summary of the Application
4-amino-N-isobutylbenzenesulfonamide, as a type of sulfonamide drug, is used in veterinary medicine . For instance, Sulfamethazine (SMZ), a commonly used sulfonamide drug, acts as an antibacterial compound to treat livestock diseases such as gastrointestinal and respiratory tract infections .
Methods of Application or Experimental Procedures
In veterinary medicine, sulfonamides are typically administered orally to the livestock. The specific dosage and method of administration depend on the type of infection being treated .
Application in Proteomics Research
Summary of the Application
4-amino-N-isobutylbenzenesulfonamide is used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This compound could be used in experiments to understand protein interactions and functions .
Methods of Application or Experimental Procedures
The specific methods of application in proteomics research would depend on the particular experiment being conducted. This could involve using the compound in protein assays or other biochemical experiments .
Results or Outcomes
The outcomes of using 4-amino-N-isobutylbenzenesulfonamide in proteomics research would vary depending on the specific research goals. It could potentially lead to new insights into protein function and interactions .
Application in Antibacterial Research
Summary of the Application
4-amino-N-isobutylbenzenesulfonamide, as a type of sulfonamide drug, is used in antibacterial research . Sulfonamides are known for their antibacterial properties and are used to study the mechanisms of bacterial resistance and the development of new antibacterial drugs .
Methods of Application or Experimental Procedures
In antibacterial research, sulfonamides are typically used in in vitro experiments to study their effects on bacterial growth and survival . The specific experimental procedures would depend on the particular research goals.
Results or Outcomes
The outcomes of using 4-amino-N-isobutylbenzenesulfonamide in antibacterial research could potentially lead to new insights into bacterial resistance mechanisms and the development of new antibacterial drugs .
Application in Environmental Toxicity Studies
Summary of the Application
4-amino-N-isobutylbenzenesulfonamide, as a type of sulfonamide drug, is used in environmental toxicity studies . Sulfonamides are not readily biodegradable and have potential to cause various unfavorable environmental effects .
Methods of Application or Experimental Procedures
In environmental toxicity studies, sulfonamides are typically introduced into various environmental systems (such as soil or water) to study their effects on the ecosystem .
Results or Outcomes
The outcomes of using 4-amino-N-isobutylbenzenesulfonamide in environmental toxicity studies could potentially lead to new insights into the environmental impacts of sulfonamides .
特性
IUPAC Name |
4-amino-N-(2-methylpropyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-8(2)7-12-15(13,14)10-5-3-9(11)4-6-10/h3-6,8,12H,7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKGSVHQDFFSRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701256154 | |
| Record name | 4-Amino-N-(2-methylpropyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701256154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24801838 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-amino-N-isobutylbenzenesulfonamide | |
CAS RN |
53668-36-3 | |
| Record name | 4-Amino-N-(2-methylpropyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53668-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-N-(2-methylpropyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701256154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(1-Adamantyl)phenoxy]acetic acid](/img/structure/B1268545.png)
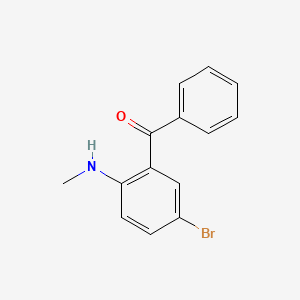

![[2,2'-Binaphthalene]-1,1',4,4'-tetrone](/img/structure/B1268552.png)
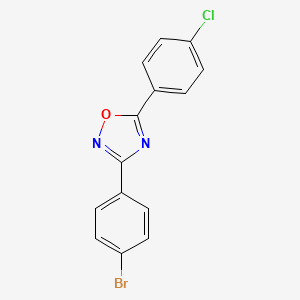
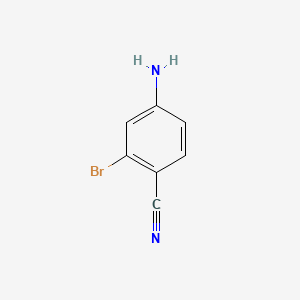



![3-amino-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1268564.png)

